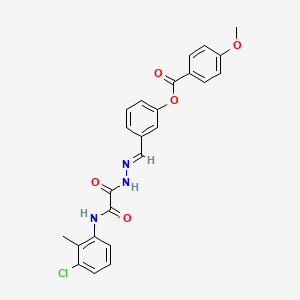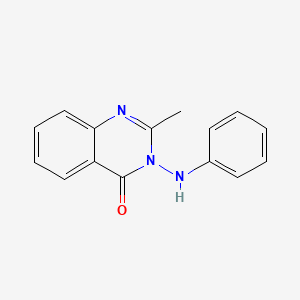![molecular formula C21H24N4 B12006678 1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1-piperidinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a piperidine ring, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-methyl-1-piperidinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps, typically starting with the preparation of the pyrido[1,2-a]benzimidazole core. This core can be synthesized through the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under reflux conditions in the presence of a suitable solvent such as pyridine Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Methyl-1-piperidinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-methyl-1-piperidinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-methyl-1-piperidinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of structural features. Similar compounds include:
Pyrimido[1,2-a]benzimidazoles: These compounds share the pyrido[1,2-a]benzimidazole core but differ in the substituents attached to the core structure.
Piperidinyl derivatives: Compounds with piperidine rings that exhibit similar biological activities but differ in their overall structure and functional groups.
Carbonitrile-containing compounds: These compounds contain the carbonitrile group but may have different core structures and substituents.
Properties
Molecular Formula |
C21H24N4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-3-6-16-13-20(24-11-9-15(2)10-12-24)25-19-8-5-4-7-18(19)23-21(25)17(16)14-22/h4-5,7-8,13,15H,3,6,9-12H2,1-2H3 |
InChI Key |
XXPPHVCUZKUGIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCC(CC4)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)




![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)

